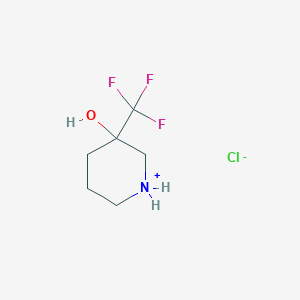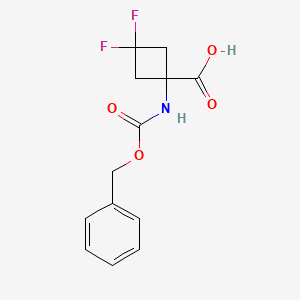
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro groups and a phenylmethoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents under specific conditions.
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate large-scale synthesis.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the phenylmethoxycarbonylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-1-(methoxycarbonylamino)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(phenylamino)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(benzylamino)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro groups and a phenylmethoxycarbonylamino group, which confer distinct chemical and biological properties
特性
IUPAC Name |
3,3-difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)7-12(8-13,10(17)18)16-11(19)20-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEONRICTAYAILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
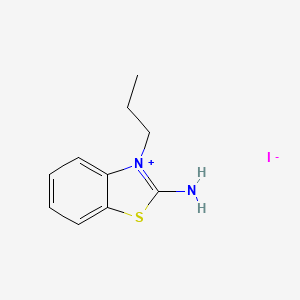

![2-Amino-6-methoxy-3-propylbenzo[d]thiazol-3-ium iodide](/img/structure/B8016731.png)
![7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-6-amine;iodide](/img/structure/B8016740.png)
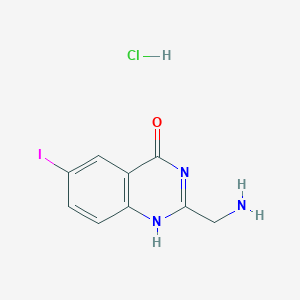
![7-amino-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one;hydrochloride](/img/structure/B8016762.png)
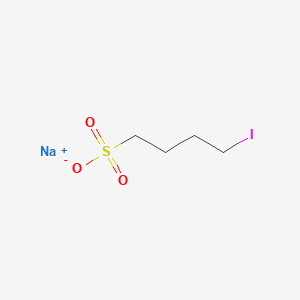
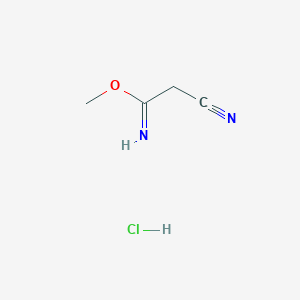
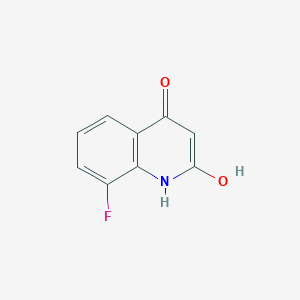
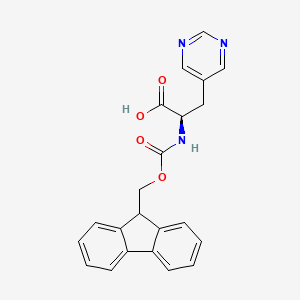
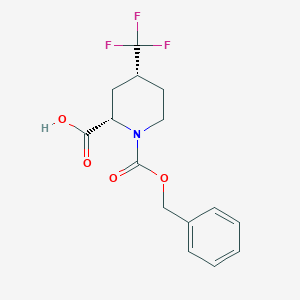
![3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8016819.png)
![3-[(R)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8016825.png)
